molecular formula C9H11N3O B12901187 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-31-4

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B12901187
CAS No.: 88875-31-4
M. Wt: 177.20 g/mol
InChI Key: WPZCQMKDPRVLHK-UHFFFAOYSA-N
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Description

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to reduced phosphorylation of target proteins . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

88875-31-4

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4,6,8-trimethyl-1H-imidazo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C9H11N3O/c1-5-4-8(13)11-9-6(2)10-7(3)12(5)9/h4H,1-3H3,(H,11,13)

InChI Key

WPZCQMKDPRVLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(N=C(N12)C)C

Origin of Product

United States

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